molecular formula C12H12N2O2 B12810334 Terephthaloylbis(1-aziridine) CAS No. 2798-17-6

Terephthaloylbis(1-aziridine)

Cat. No.: B12810334
CAS No.: 2798-17-6
M. Wt: 216.24 g/mol
InChI Key: SGJASIVTRHOIFX-UHFFFAOYSA-N
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Description

Terephthaloylbis(1-aziridine) is a compound featuring two aziridine rings attached to a terephthaloyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terephthaloylbis(1-aziridine) typically involves the reaction of terephthaloyl chloride with aziridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Terephthaloyl chloride} + 2 \text{Aziridine} \rightarrow \text{Terephthaloylbis(1-aziridine)} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of Terephthaloylbis(1-aziridine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Terephthaloylbis(1-aziridine) undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.

    Substitution Reactions: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Conditions: Reactions are typically carried out in the presence of a base and under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine nucleophile would result in the formation of a diamine derivative.

Scientific Research Applications

Terephthaloylbis(1-aziridine) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Terephthaloylbis(1-aziridine) involves the ring-opening of the aziridine moieties, which can then react with various biological targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can affect biological pathways. This reactivity is the basis for its potential use in anticancer therapies, where it can interact with DNA and disrupt cellular processes.

Comparison with Similar Compounds

    Aziridine-1-carbaldehyde Oximes: These compounds also contain aziridine rings and are known for their cytotoxic activity.

    Aziridine Alkaloids: Naturally occurring compounds with aziridine rings that have demonstrated pharmacological activity.

Properties

CAS No.

2798-17-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

[4-(aziridine-1-carbonyl)phenyl]-(aziridin-1-yl)methanone

InChI

InChI=1S/C12H12N2O2/c15-11(13-5-6-13)9-1-2-10(4-3-9)12(16)14-7-8-14/h1-4H,5-8H2

InChI Key

SGJASIVTRHOIFX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)C2=CC=C(C=C2)C(=O)N3CC3

Origin of Product

United States

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